molecular formula C15H25NO4 B8643838 Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate

Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B8643838
M. Wt: 283.36 g/mol
InChI Key: HEBVVDPRYUKNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate is a bicyclic compound that features a unique structural framework. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[3.2.1]octane scaffold is a common motif in many natural products and synthetic compounds, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the double Michael addition to cyclic dienones, which allows for the construction of the bicyclo[3.2.1]octane core . This reaction proceeds with high stereocontrol, yielding the desired product in good to excellent yields.

Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be further functionalized to obtain the target compound . This approach relies on the use of chiral catalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or to remove protecting groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used as a building block for designing drugs with improved efficacy and selectivity.

    Materials Science: The bicyclic framework can be incorporated into polymers and other materials to enhance their mechanical and thermal properties.

    Biological Studies: The compound can be used as a probe to study biological processes and to develop new diagnostic tools.

Mechanism of Action

The mechanism of action of Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bicyclic structure can enhance binding affinity and selectivity, making it a valuable pharmacophore.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butoxycarbonylamino group. This functional group can provide additional stability and reactivity, making the compound a versatile building block for various applications.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(18)16-15-7-5-6-14(10-15,8-9-15)11(17)19-4/h5-10H2,1-4H3,(H,16,18)

InChI Key

HEBVVDPRYUKNBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(C1)(CC2)C(=O)OC

Origin of Product

United States

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